Structural Analysis and Characterization of 3-Chloro-4-methylthiophen-2-ol: A Comprehensive Technical Guide
Structural Analysis and Characterization of 3-Chloro-4-methylthiophen-2-ol: A Comprehensive Technical Guide
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper / Methodological Guide
Executive Summary
In contemporary drug discovery, functionalized thiophenes serve as critical bioisosteres for phenyl rings, offering unique pharmacokinetic and pharmacodynamic profiles. Among these, 3-Chloro-4-methylthiophen-2-ol (CAS RN: 1864013-19-3[1]) represents a highly specific, densely functionalized scaffold. The presence of an electron-withdrawing chlorine atom adjacent to an electron-donating hydroxyl group, coupled with a sterically demanding methyl group, creates a complex electronic environment.
This whitepaper provides an authoritative framework for the structural validation of 3-Chloro-4-methylthiophen-2-ol. Unlike standard aliphatic or simple aromatic characterization, this molecule demands a rigorous analytical approach due to its inherent keto-enol tautomerism . The protocols detailed herein are designed as self-validating systems, ensuring high-fidelity data acquisition for regulatory submissions and downstream synthetic applications.
Structural Dynamics: The Keto-Enol Tautomerism Paradigm
The defining structural characteristic of 2-hydroxythiophenes is their ability to exist in a tautomeric equilibrium between the enol form (thiophen-2-ol) and the keto form (thiophen-2(5H)-one).
As established in landmark chemical jurisprudence regarding structural isomers, standard keto-enol tautomerism typically favors the thermodynamically stable keto form due to the high bond energy of the C=O bond. However, in the case of thiophen-2-ol derivatives, the enol form is significantly stabilized by the aromatic character of the thiophene ring[2].
For 3-Chloro-4-methylthiophen-2-ol, the electron-withdrawing nature of the 3-chloro substituent increases the acidity of the hydroxyl proton, while the 4-methyl group provides mild steric shielding. The equilibrium state is highly dependent on the solvent environment, temperature, and concentration, necessitating careful selection of analytical conditions.
Figure 1: Logical relationship of forces driving the keto-enol tautomeric equilibrium in 2-hydroxythiophenes.
Analytical Characterization Strategy
To unambiguously characterize 3-Chloro-4-methylthiophen-2-ol, a multi-modal analytical workflow is required. Single-method validation is insufficient due to the potential for tautomeric shifting during sample preparation. The workflow below integrates High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy to lock the structural assignment.
Figure 2: Multi-modal analytical workflow for the structural validation of functionalized thiophenes.
Quantitative Data & Spectral Signatures
The following tables summarize the expected spectral data for 3-Chloro-4-methylthiophen-2-ol. Baseline values are extrapolated from the empirical characterization of the parent thiophen-2-ol core, which exhibits a distinct triplet at δ 7.73 ppm ( 1 H) and a characteristic C-OH resonance at 165.2 ppm ( 13 C) [3][4]. Commercially available derivatives are typically stored at +4°C to maintain stability and prevent oxidative degradation [5].
Table 1: Predicted NMR Chemical Shifts (Enol Form in DMSO- d6 )
Note: DMSO- d6 is utilized to stabilize the enol form via strong hydrogen bonding.
| Nucleus | Position | Predicted Shift (ppm) | Multiplicity | Integration | Assignment Rationale |
| 1 H | -OH | 9.50 - 10.50 | Broad Singlet | 1H | Highly deshielded due to H-bonding in DMSO. |
| 1 H | C5-H | 6.50 - 6.80 | Singlet | 1H | Aromatic proton; singlet due to lack of adjacent protons. |
| 1 H | C4-CH 3 | 2.10 - 2.30 | Singlet | 3H | Typical allylic/aromatic methyl resonance. |
| 13 C | C2 (C-OH) | ~160.0 - 165.2 | Quaternary | N/A | Deshielded by electronegative oxygen[4]. |
| 13 C | C3 (C-Cl) | ~110.0 - 115.0 | Quaternary | N/A | Upfield shift relative to C2; heavy atom effect of Cl. |
| 13 C | C4 (C-CH 3 ) | ~128.0 - 132.0 | Quaternary | N/A | Substituted aromatic carbon. |
| 13 C | C5 (C-H) | ~115.0 - 120.0 | CH | N/A | Unsubstituted aromatic carbon. |
| 13 C | C4-CH 3 | ~14.0 - 16.0 | CH 3 | N/A | Aliphatic methyl carbon. |
Table 2: High-Resolution Mass Spectrometry (HRMS) Signatures
Calculated for Formula: C 5 H 5 ClOS
| Ionization Mode | Target Ion | Formula | Exact Mass (m/z) | Key Isotopic Ratio ( 35 Cl : 37 Cl) |
| ESI (-) | [M-H] − | C 5 H 4 ClOS − | 146.9678 | 100 : 32 (M : M+2) |
| ESI (+) | [M+H] + | C 5 H 6 ClOS + | 148.9822 | 100 : 32 (M : M+2) |
Table 3: Key FT-IR Vibrational Frequencies
| Wavenumber (cm −1 ) | Peak Shape | Assignment | Diagnostic Value |
| 3200 - 3400 | Broad, Strong | O-H Stretch | Confirms presence of the enol tautomer. |
| 1680 - 1710 | Sharp, Strong | C=O Stretch | Presence indicates keto tautomer (Thiophen-2(5H)-one). |
| 1530 - 1580 | Medium | C=C Aromatic | Confirms aromaticity of the thiophene ring. |
| 1050 - 1090 | Strong | C-O Stretch | Confirms phenolic-type C-O bond. |
| 650 - 700 | Sharp | C-Cl Stretch | Confirms halogenation at C3. |
Self-Validating Experimental Protocols
To ensure the highest degree of trustworthiness and reproducibility, the following protocols are engineered with built-in causality and self-validation mechanisms. Do not deviate from the specified relaxation delays or solvent choices, as these directly impact the tautomeric equilibrium and signal integration.
Protocol A: Quantitative NMR Spectroscopy
Objective: Unambiguous assignment of the carbon backbone and validation of the enol-keto ratio.
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Sample Preparation (Causality: Solvent Selection):
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Weigh exactly 10.0 mg of 3-Chloro-4-methylthiophen-2-ol under an inert argon atmosphere to prevent oxidative dimerization.
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Dissolve the sample in 0.6 mL of anhydrous DMSO- d6 containing 0.03% v/v Tetramethylsilane (TMS).
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Expert Insight: Chloroform- d (CDCl 3 ) is intentionally avoided here. While CDCl 3 is standard for simple organics, it lacks the strong hydrogen-bond accepting capability of DMSO. DMSO locks the molecule in the enol form via intermolecular hydrogen bonding, preventing tautomeric line-broadening in the 1 H spectrum.
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Instrument Calibration:
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Tune and match the probe on a 500 MHz (or higher) NMR spectrometer. Lock onto the DMSO- d6 signal and shim the magnetic field until the TMS peak width at half-height is < 1.0 Hz.
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1 H Acquisition:
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Acquire 16 scans with a spectral width of 15 ppm.
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Critical Step: Set the relaxation delay (D1) to 5.0 seconds. Causality: The hydroxyl proton and the isolated C5 proton have long T1 relaxation times. A short D1 will result in incomplete longitudinal magnetization recovery, skewing the integration ratio between the methyl group (3H) and the aromatic/hydroxyl protons (1H).
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13 C and 2D Acquisition (Self-Validation):
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Acquire a 13 C spectrum with a minimum of 512 scans.
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Run Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC).
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Validation Check: The HMBC must show a strong 3JCH coupling from the C4-methyl protons to the C3 quaternary carbon. If this cross-peak is absent, the regiochemistry of the chlorine and methyl groups is incorrect.
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Protocol B: High-Resolution Mass Spectrometry (HRMS)
Objective: Confirmation of exact mass and isotopic distribution to validate the molecular formula (C 5 H 5 ClOS).
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Solution Preparation:
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Dilute the sample to a final concentration of 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v). Do not add formic acid.
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Expert Insight: The exclusion of formic acid is deliberate. The thiophen-2-ol hydroxyl group is weakly acidic. Adding an acid suppresses ionization. Operating in a neutral or slightly basic solvent promotes the formation of the [M-H] − ion.
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Ionization & Acquisition (ESI-TOF):
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Operate the mass spectrometer in Electrospray Ionization Negative Mode (ESI-).
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Capillary voltage: 2.5 kV; Desolvation temperature: 350°C.
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Self-Validation (Lock Mass Correction):
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Infuse Leucine Enkephalin (m/z 554.2615 for [M-H] − ) continuously via a reference sprayer.
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Causality: Time-of-Flight (TOF) tubes are sensitive to minor temperature fluctuations, which cause mass drift. The continuous lock mass corrects the calibration in real-time, ensuring mass accuracy remains below 5 ppm.
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Data Analysis:
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Extract the peak at m/z 146.9678.
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Validation Check: Overlay the theoretical isotopic distribution for 1 chlorine atom ( 35 Cl/ 37 Cl). The M+2 peak must be exactly ~32% the intensity of the monoisotopic mass peak. Any deviation > 2% indicates co-eluting isobaric interference or degradation.
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References
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European Patent Office (EPO). Decision of the Boards of Appeal: Case T 2192/13 of 20.12.2018. Discusses the aromatic stabilization of the enol form in thiophen-2-ol derivatives. Available at:[Link]
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Royal Society of Chemistry (RSC Advances). Supporting Information: A Simple, Fast and Excellent Protocol for the Synthesis of Phenols. Details the 1 H and 13 C NMR characterization of the base thiophen-2-ol core. Available at:[Link]
